![molecular formula C25H27NO5 B2433065 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2344685-72-7](/img/structure/B2433065.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic molecule . It has a molecular weight of 395.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl group attached to a piperidin-4-yl group, which is further attached to a hydroxycyclobutane-1-carboxylic acid group .Applications De Recherche Scientifique
Photophysical Characterization and Bioimaging Applications
- A study on a water-soluble fluorene derivative (related to the compound ) explored its linear photophysical characterization and two-photon absorption properties. This research found applications in bioimaging, particularly for integrin imaging, indicating potential use in medical diagnostics and research (Morales et al., 2010).
Synthesis of Hybrid Polyoxaheterocyclic Compounds
- A study involving the synthesis of hybrid polyoxaheterocyclic compounds through Michael condensation showcased the potential of similar compounds in creating novel molecular structures. This implies utility in pharmaceuticals and materials science (Kanevskaya et al., 2022).
Development of Antibacterial Agents
- The development of antibacterial agents using fluorenyl derivatives, including 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine, demonstrates the compound’s relevance in combating bacterial infections (Huang et al., 2010).
Photocatalytic Applications
- A research on 3-amino-fluorene-2,4-dicarbonitriles as photocatalysts for decarboxylative arylation highlights the use of related fluorenyl compounds in photocatalysis. This indicates their potential in chemical synthesis processes (Chen et al., 2019).
Application in Organic Light-Emitting Diodes (OLEDs)
- The use of hydrocarbons derived from 9H-fluorene for the construction of multifunctional materials in high-performance OLEDs suggests applications in electronics and display technologies (Ye et al., 2010).
Synthesis of Complex Cyclodepsipeptides
- The synthesis of 'head-to-side-chain' cyclodepsipeptides, including steps involving 9H-fluorenyl derivatives, points to the compound's utility in complex pharmaceutical synthesis, particularly in producing compounds with a wide range of biological activities (Pelay-Gimeno et al., 2016).
Environmental Biodegradation Studies
- A study on the biodegradation of fluorene by a marine-derived fungus indicates the environmental relevance of fluorenyl compounds, particularly in understanding and mitigating pollution impacts (Bankole et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-23(28)16-13-25(30,14-16)17-9-11-26(12-10-17)24(29)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,30H,9-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDIYCFYIPBNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC(C2)C(=O)O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

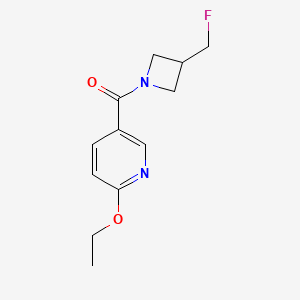
![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)
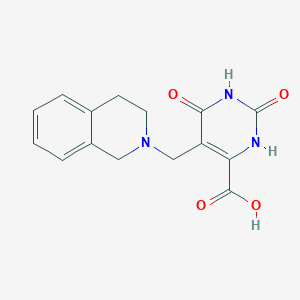
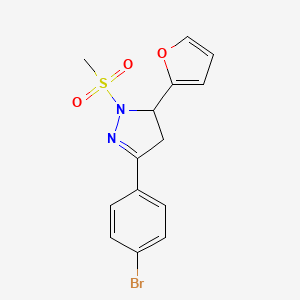
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
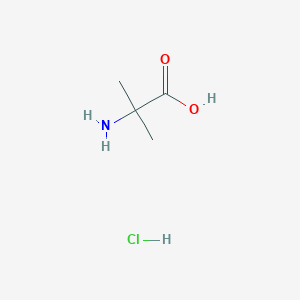
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)
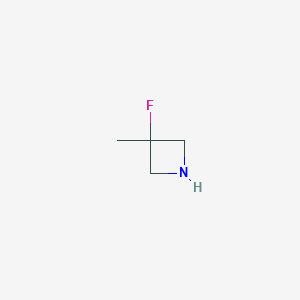
![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)
![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)
![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)
![1-[4-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2433003.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2433004.png)